Boc-ala-Gly-Gly-OH

説明

Synthesis Analysis

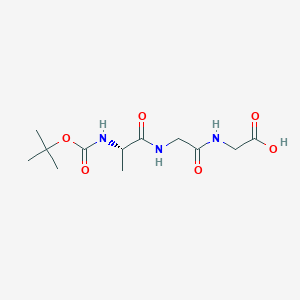

The synthesis of peptides similar to "Boc-ala-Gly-Gly-OH" often involves the condensation of amino acids in a specific sequence, employing protective groups like Boc (tert-butoxycarbonyl) to prevent unwanted reactions. Studies on peptides have explored various synthetic routes, including solid-phase synthesis and fragment condensation on polymer supports, to achieve high yield and purity of targeted peptides (Weber & Andre, 1975).

Molecular Structure Analysis

X-ray diffraction analysis plays a crucial role in determining the molecular structure of peptides. For instance, the crystal and molecular structure of a pentapeptide containing dehydrophenylalanine residues was determined, revealing a 3_10-helical conformation characterized by the presence of two type III' beta-turns (Ciajolo et al., 1990). This analysis provides insights into the spatial arrangement of atoms within the peptide, crucial for understanding its chemical reactivity and interaction with other molecules.

Chemical Reactions and Properties

Peptides undergo various chemical reactions, including acylation, alkylation, and deprotection, influenced by their structure and the presence of protective groups. Studies have explored the influence of different N-α-protecting groups on the secondary structure of peptides, indicating the Fmoc group supports mainly a β-sheet conformation, while Boc group has less impact (Larsen et al., 1993). These reactions are essential for peptide synthesis and modification, impacting their physical and biological properties.

Physical Properties Analysis

The physical properties of peptides, such as solubility, melting point, and crystallinity, are influenced by their molecular structure and amino acid composition. X-ray diffraction analysis provides valuable information on peptide crystal structures, which can be related to their physical stability and solubility. For instance, the crystalline structure analysis of peptides reveals specific conformational features, such as β-turns and helical conformations, which are critical for their physical properties (Ciajolo et al., 1990).

科学的研究の応用

- Boc-ala-Gly-Gly-OHは、Boc(tert-ブトキシカルボニル)保護基を持つため、ペプチド合成で広く用いられています。この基は、ペプチドの組み立て中に選択的に脱保護することができ、効率的なカップリング反応を保証します。研究者は、this compoundをビルディングブロックとして使用し、正確な配列を持つ長いペプチドを作成しています .

- より環境に優しい代替手段を求めて、科学者は水系ペプチド合成法を探求してきました。this compoundは、環境に配慮したアプローチにおいて重要な役割を果たしています。水溶媒とナノサイズの反応物を使用することで、研究者は有機溶媒を使わずにペプチド合成を実現しました。この戦略は、持続可能な化学の原則と環境への影響を最小限に抑えることに沿っています .

- This compoundは、神経保護薬のアナログ合成に貢献しています。研究者は、これを用いて、神経疾患に治療の可能性があるH-Gly-Pro-Glu-OHなどのトリペプチドを作成してきました .

- This compoundは、ヒドラゾンとイサチンを含むアリル化反応において促進剤として作用します。これらの反応は、有機合成と創薬において貴重です .

- 研究者は、Boc-アミノ酸ナノ粒子を水性マイクロ波支援固相プロトコルで使用して、複雑なペプチドの合成を実証してきました。たとえば、Val-Ala-Val-Ala-Gly-OHという、合成が難しいシーケンスモデルペプチドは、この方法を使用して効率的に合成できます .

- Boc基の脱保護を含むBoc戦略は、工業化学とグリーンケミストリーに適しています。脱保護中に副生成物としてガスのみを生成するため、環境に優しい方法です .

ペプチド合成と固相化学

環境に配慮したペプチド合成

神経保護薬アナログ合成

アリル化反応と促進剤の役割

水性マイクロ波支援固相合成

工業化学とグリーンケミストリー

まとめると、this compoundは、ペプチド合成、持続可能な化学、薬物アナログ開発、特殊な反応に用途が見られます。その汎用性とグリーンな方法との適合性は、科学研究における貴重な化合物となっています . 特定の用途について詳しく知りたい場合は、お気軽にお問い合わせください!

作用機序

Target of Action

Boc-ala-Gly-Gly-OH, also known as N-tert-butoxycarbonyl-alanyl-glycyl-glycine, is a tripeptide that is primarily involved in peptide synthesis . The primary targets of this compound are the amino and carboxyl groups of amino acids involved in peptide formation .

Mode of Action

The compound interacts with its targets through a process known as selective acylation Then, the designated carboxyl function is selectively activated so that it will acylate the one remaining free amine . This process allows for the formation of a peptide link between an amino acid with a protected amino group and an amino acid with a protected carboxyl group .

Biochemical Pathways

this compound plays a crucial role in the biochemical pathway of peptide synthesis . It is involved in the formation of dipeptides and tripeptides, which are essential components of proteins . The compound’s action affects the peptide synthesis pathway and its downstream effects, which include protein formation and function.

Result of Action

The result of this compound’s action is the formation of specific peptide bonds, leading to the synthesis of dipeptides and tripeptides . This contributes to protein formation, which is essential for various biological functions.

特性

IUPAC Name |

2-[[2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3O6/c1-7(15-11(20)21-12(2,3)4)10(19)14-5-8(16)13-6-9(17)18/h7H,5-6H2,1-4H3,(H,13,16)(H,14,19)(H,15,20)(H,17,18)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIBHQSRGHUDSSF-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(=O)NCC(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NCC(=O)NCC(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

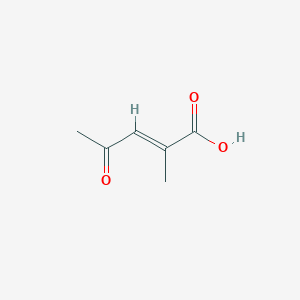

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

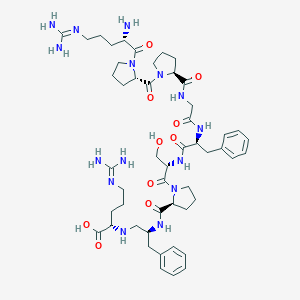

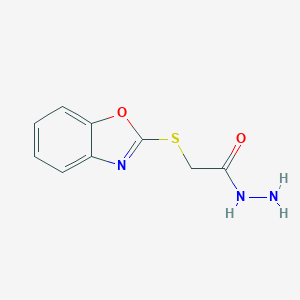

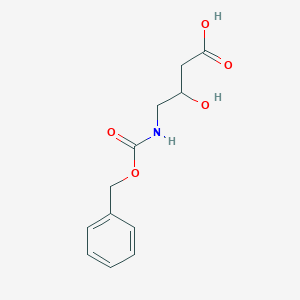

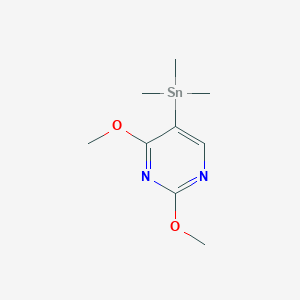

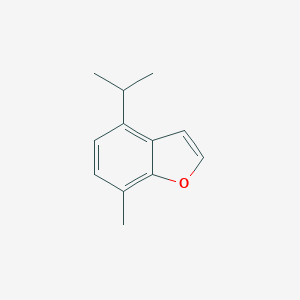

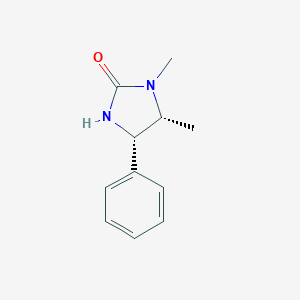

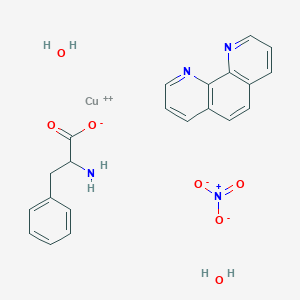

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。